molecular formula C16H12Cl2N6O2 B2527453 N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327231-84-4

N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2527453
CAS No.: 1327231-84-4
M. Wt: 391.21
InChI Key: OYVXYSWCEDAWEE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N6O2 and its molecular weight is 391.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Phenothiazines

Phenothiazines, with structural similarities to the compound due to the presence of nitrogen heterocycles and chlorophenyl groups, have been explored for a variety of biological activities. Recent investigations have revealed over 50 new phenothiazine derivatives showing promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities result from the interaction of pharmacophoric substituents, π-π interactions, DNA intercalation, and the ability to penetrate biological membranes. This research underscores the pharmacophoric potential of complex molecules containing azetidine and oxadiazole structures for developing compounds with significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Oxadiazole Derivatives in Drug Development

The oxadiazole core, part of the compound's structure, is known for its diverse pharmacological properties. Oxadiazole-containing molecules have been identified as crucial in synthetic medicinal chemistry, acting as bioisosteres for carboxylic acids, carboxamides, and esters. Their applications extend beyond pharmaceuticals into polymers and luminescent materials, demonstrating the versatility of oxadiazole derivatives in various scientific research applications. This underlines the potential of incorporating oxadiazole in designing new drug candidates for treating multiple diseases (Rana, Salahuddin, & Sahu, 2020).

Pyrazine Derivatives as Antitubercular Agents

Compounds containing the pyrazine moiety, similar to the pyrazin-2-yl group in the compound of interest, have been extensively studied for their antitubercular activities. Derivatives of isoniazid, a well-known antitubercular drug, incorporating the pyrazine structure, have shown significant efficacy against Mycobacterium tuberculosis, including strains resistant to standard treatments. This highlights the potential of pyrazine derivatives in addressing drug-resistant tuberculosis and suggests the utility of the compound for similar applications (Asif, 2014).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N6O2/c17-11-2-1-10(5-12(11)18)21-16(25)24-7-9(8-24)15-22-14(23-26-15)13-6-19-3-4-20-13/h1-6,9H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXYSWCEDAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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